3-Methyl-5-phenylmethoxypentanoic acid
Description
3-Methyl-5-phenylmethoxypentanoic acid is a substituted pentanoic acid derivative featuring a phenylmethoxy group at the 5-position and a methyl substituent at the 3-position of the carbon chain. Such compounds often serve as intermediates in drug synthesis, leveraging their functional groups for bioactivity or metabolic stability. For instance, methoxy and phenyl groups are common in antimuscarinic agents (e.g., Tolterodine intermediates) due to their influence on receptor binding and pharmacokinetics .
Properties
IUPAC Name |
3-methyl-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-11(9-13(14)15)7-8-16-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWHJBWECPHNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Methyl-5-phenylmethoxypentanoic acid with structurally related compounds, emphasizing substituent effects:
Key Observations:
- Substituent Effects: Methoxy groups (electron-donating) enhance solubility and modulate electronic interactions in receptor binding. For example, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid’s substituents optimize steric and electronic compatibility with muscarinic receptors.
- Chirality: Compounds like (S)-3-Methyl-5-phenylpentanoic acid highlight the role of stereochemistry in bioavailability, as enantiomers may exhibit divergent pharmacological profiles.
- Hazards: Methoxy-substituted acids (e.g., 5-(3-Methoxyphenyl)pentanoic acid) often require stringent safety protocols (e.g., PPE, ventilation) due to irritant properties.
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